molecular formula C9H16O3 B13180702 Methyl 3-tert-butyl-3-methyloxirane-2-carboxylate

Methyl 3-tert-butyl-3-methyloxirane-2-carboxylate

Cat. No.: B13180702
M. Wt: 172.22 g/mol
InChI Key: WQUQSCJBTKBXNK-UHFFFAOYSA-N
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Description

Methyl 3-tert-butyl-3-methyloxirane-2-carboxylate is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a carboxylate ester group. It is commonly used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-tert-butyl-3-methyloxirane-2-carboxylate typically involves the reaction of tert-butyl methyl ketone with ethyl chloroformate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-tert-butyl-3-methyloxirane-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted oxiranes, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3-tert-butyl-3-methyloxirane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-tert-butyl-3-methyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This reactivity is exploited in both chemical synthesis and biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-tert-butyl-3-methyloxirane-2-carboxylate is unique due to the presence of both the tert-butyl group and the carboxylate ester group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

methyl 3-tert-butyl-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C9H16O3/c1-8(2,3)9(4)6(12-9)7(10)11-5/h6H,1-5H3

InChI Key

WQUQSCJBTKBXNK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C(=O)OC)C(C)(C)C

Origin of Product

United States

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